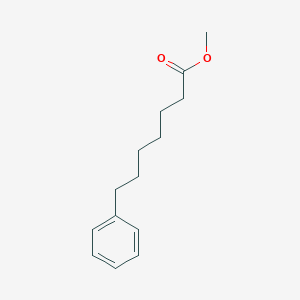

Methyl 7-phenylheptanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 7-phenylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-16-14(15)12-8-3-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,2-3,5,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSNATXOGRAOIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426624 | |

| Record name | METHYL 7-PHENYLHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101689-18-3 | |

| Record name | METHYL 7-PHENYLHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Methyl 7 Phenylheptanoate

Established Synthetic Routes for Methyl 7-phenylheptanoate

The production of this compound can be achieved through several established chemical reactions. These methods primarily include the esterification of its corresponding carboxylic acid, cross-coupling reactions, and base-catalyzed processes.

Esterification of 7-Phenylheptanoic Acid

The most direct method for synthesizing this compound is through the esterification of 7-phenylheptanoic acid. vulcanchem.com This reaction typically involves reacting 7-phenylheptanoic acid with methanol (B129727) in the presence of an acid catalyst. vulcanchem.compsu.edu The process is a reversible reaction where the protonation of the carboxylic acid is a key step, followed by an exchange reaction with the alcohol to form an ester. psu.edu To drive the reaction towards the formation of the ester, a large excess of the alcohol is often used. psu.edu

Commonly used acid catalysts include hydrochloric acid (HCl) and sulfuric acid. psu.edu An alternative method for preparing the necessary methanolic hydrogen chloride reagent involves the addition of acetyl chloride to an excess of dry methanol. sigmaaldrich.com While methyl acetate (B1210297) is formed as a by-product, it does not interfere with the esterification process. sigmaaldrich.com Optimized conditions for similar esterification reactions have been reported to achieve yields exceeding 85%. vulcanchem.com

| Reactants | Catalyst | Key Conditions | Product |

| 7-Phenylheptanoic acid, Methanol | Acid (e.g., HCl, H₂SO₄) | Excess methanol | This compound, Water |

A summary of the Fischer esterification process for this compound.

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions offer another pathway to synthesize esters like this compound. This method involves the coupling of a carboxylic acid with an alkyl halide. Research has demonstrated the use of a dual catalyst system, often involving an iridium photocatalyst and a nickel catalyst, to facilitate this transformation. princeton.edu

In a specific example of a related synthesis, a reaction was performed using an iridium photocatalyst (Ir[dF(F)ppy]₂(dtbbpy)PF₆), a nickel catalyst (NiCl₂·glyme), and a ligand (4,4´-di-methyl-2,2´-bipyridyl) in the presence of a base (K₂CO₃) and water in acetonitrile (B52724) at room temperature. princeton.edu While this specific example doesn't directly synthesize this compound, the methodology is applicable. These reactions are part of a broader class of transition metal-catalyzed decarboxylative cross-coupling reactions that have become a modern strategy for carbon-carbon bond formation. tesisenred.net

| Catalyst System | Reactants | Key Features |

| Iridium Photocatalyst & Nickel Catalyst | Carboxylic Acid, Alkyl Halide | Dual catalysis, Room temperature |

General parameters for decarboxylative cross-coupling reactions.

Base-Catalyzed Reactions

Base-catalyzed reactions can also be employed in the synthesis of related keto-ester compounds, which can be precursors or analogues of this compound. For instance, the synthesis of methyl 5-hydroxy-3-oxo-7-phenylheptanoate has been achieved through a base-catalyzed intramolecular conjugate addition. molaid.com

While direct base-catalyzed synthesis of this compound is less commonly detailed, bases are crucial in various related synthetic steps. For example, in the purification of related pyruvic acid compounds, bases such as alkali metal hydroxides (e.g., sodium hydroxide), alkali metal alkoxides (e.g., sodium methoxide), and metal hydrides (e.g., sodium hydride) are utilized. googleapis.com Furthermore, base catalysts like potassium carbonate (K₂CO₃) in solvents such as dimethylformamide (DMF) have been used effectively in the N-arylation of thiazolidinediones under microwave irradiation, a method that highlights the utility of base catalysis in modern organic synthesis. researchgate.net

Alternative Esterification Techniques

Beyond traditional acid catalysis, alternative methods for esterification exist. One such method involves the use of dimethylsulfate with dicyclohexylamine. psu.edu Another approach is the use of an acetyl chloride/alcohol reagent, which has been evaluated for the esterification of steroid carboxylic acids and could be applicable to 7-phenylheptanoic acid. nih.gov The reaction time and temperature for this method depend on the specific acid and alcohol used. nih.gov

Non-catalytic thermal esterification, which involves carrying out the reaction at high temperatures and pressures without a catalyst, is another alternative. researchgate.net In this process, the alcohol is heated to its subcritical or supercritical state to increase reactivity. researchgate.net Additionally, adding a water scavenger like dimethoxypropane to the reaction medium can facilitate esterification when using aqueous hydrochloric acid as a catalyst. psu.edu

| Method | Reagents/Conditions | Key Feature |

| Acetyl Chloride Method | Acetyl chloride, Alcohol | Simple procedure, variable reaction times |

| Thermal Esterification | High temperature, High pressure | Catalyst-free |

| Water Scavenging | Dimethoxypropane, Aqueous HCl | Drives equilibrium towards ester formation |

A summary of alternative esterification techniques.

Derivatization and Analog Synthesis from this compound

This compound serves as a starting material for the synthesis of various derivatives and analogs, expanding its utility in chemical research.

Synthesis of Halogenated Derivatives

The synthesis of halogenated derivatives from precursors related to this compound is a significant area of chemical synthesis. For example, the synthesis of halogenated chalcones has been reported, which involves reactions that could be adapted for the halogenation of the phenyl ring of this compound. mdpi.comnih.gov These syntheses often involve the reaction of a halogenated starting material in the presence of a catalyst.

While direct examples of halogenating this compound are not prevalent in the provided context, the synthesis of related halogenated compounds provides a procedural basis. For instance, the synthesis of ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate can involve halogenated phenyl derivatives as intermediates for introducing other functional groups. The synthesis of halogenated δ-hydroxycarboxylic acid derivatives also offers insights into the types of reactions and conditions that could be applied. google.com

Synthesis of Hydroxy Esters

The synthesis of hydroxy esters from related keto esters is a fundamental transformation in organic chemistry. For instance, the reduction of a keto group can yield a corresponding hydroxyl group. In a related context, the synthesis of 7-Hydroxy-7-phenylheptanoic acid ethyl ester has been documented. chemicalbook.com This can be achieved through various synthetic routes, one of which involves the reaction of ethyl 6-bromohexanoate (B1238239) with benzaldehyde. chemicalbook.com Another approach utilizes the reduction of Ethyl 7-oxo-7-phenylheptanoate to form the corresponding alcohol derivative.

A modified Reformatsky reaction using highly reactive manganese has been reported for the synthesis of β-hydroxy esters. lookchem.com This method involves the reaction of α-haloesters with aldehydes or ketones at room temperature, providing the desired products without the need for Lewis acids or trapping agents. lookchem.com

Formation of Diketo Esters

Vicinal ketoesters, which contain a ketone group adjacent to an ester, are valuable intermediates in the synthesis of natural products due to the high electrophilicity of the keto group. beilstein-journals.org The formation of diketo esters can be a key step in complex molecular syntheses. For example, methyl 3,5-dioxo-7-phenylheptanoate represents a diketo ester structure. chemsynthesis.com The synthesis of such compounds can involve multiple steps, including oxidation and addition reactions. For instance, the synthesis of α-ketoesters can be achieved through the oxidation of an alcohol followed by the nucleophilic addition of methyl diazoacetate. beilstein-journals.org Subsequent oxidation can then yield the desired diketo ester. beilstein-journals.org

Generation of Carboxylic Acid Precursors

The generation of carboxylic acids is a crucial step in the synthesis of their corresponding esters, such as this compound. Several methods exist for the preparation of carboxylic acids. msu.edu One common approach involves the oxidation of primary alcohols or aldehydes. msu.edu Another widely used method is the hydrolysis of nitriles, which can be prepared from organic halogen compounds via a nucleophilic substitution reaction with a cyanide anion. msu.edulibretexts.org The subsequent hydrolysis of the nitrile, which can be catalyzed by either acid or base, yields the carboxylic acid. msu.edulibretexts.org

Organometallic intermediates also provide a pathway to carboxylic acids. msu.edu In this method, an organic halide is converted into a highly nucleophilic organometallic reagent, which then reacts with carbon dioxide, an electrophile. msu.edu The initial product is a salt of the carboxylic acid, which is then protonated to yield the final acid. msu.edu Additionally, alkyl phenyl sulfides can be converted into carboxylic acids or their methyl esters through a series of reactions involving chlorination and subsequent treatment with methanol-water or mercury(II) acetate-formic acid. psu.edu

Synthesis of Other Alkyl Esters (e.g., Ethyl 7-phenylheptanoate)

The synthesis of various alkyl esters, such as Ethyl 7-phenylheptanoate, often follows similar principles to the synthesis of methyl esters, primarily involving the esterification of the corresponding carboxylic acid. googleapis.com Ethyl 7-oxo-7-phenylheptanoate, a related compound, is a key intermediate in the synthesis of various pharmaceuticals. innospk.com Its synthesis can be achieved through the esterification of the corresponding carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

The following table summarizes the synthesis of Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate, a more complex derivative:

| Step | Reactants | Conditions | Outcome |

| Oxidation | Benzeneheptanoic acid | Oxidizing agent, solvent | Introduction of keto group |

| Alkylation | Pyrrolidine (B122466) | Catalyst, solvent | Pyrrolidinomethyl derivative |

| Esterification | Ethanol/ethyl bromide | Acid catalyst, reflux | Formation of ethyl ester |

This table is based on the synthesis of a related compound and illustrates a general synthetic strategy.

Mechanistic Investigations of Synthetic Transformations Involving this compound

Catalytic Cycles and Radical Intermediates

The synthesis of esters and related compounds often involves catalytic cycles and the formation of radical intermediates. Metalloradical catalysis (MRC), particularly with cobalt(II) complexes, has emerged as a powerful tool for various organic transformations. nih.gov These catalysts can activate substrates to generate radical intermediates that undergo subsequent reactions. nih.govnih.gov

For example, in some copper-catalyzed reactions, the mechanism may proceed through a Cu(I)-Cu(II) redox couple rather than involving free radical intermediates. researchgate.net The absence of certain byproducts can provide evidence against the presence of aryl radicals. researchgate.net In other systems, such as the functionalization of amides, the reaction is proposed to begin with the formation of tert-butoxy (B1229062) and tert-butylperoxy radicals through an iodide/iodine redox cycle. beilstein-journals.org These radicals can then abstract a hydrogen atom to form a C-centered radical, which subsequently reacts to form the final product. beilstein-journals.org

The following is a generalized representation of a catalytic cycle involving radical intermediates:

Initiation: Formation of a radical species from a precursor, often initiated by a catalyst. researchgate.net

Propagation: The initial radical reacts with the substrate to generate a new radical intermediate. This intermediate can then undergo further transformations, such as intramolecular hydrogen atom abstraction or addition to an unsaturated bond. beilstein-journals.org

Termination/Product Formation: The radical intermediate reacts to form the final product, and the catalyst is regenerated. beilstein-journals.org

Stereochemical Considerations in Synthesis

Stereochemistry plays a crucial role in the synthesis of complex molecules, influencing their biological activity and physical properties. researchgate.net In the synthesis of molecules with chiral centers, controlling the stereochemical outcome is a primary objective. researchgate.net This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or stereoselective reactions. researchgate.net

For instance, in the synthesis of cyclic compounds, the stereochemistry of the starting materials and the reaction conditions can determine the stereochemistry of the final product. The puckering of rings, such as a pyrrolidine ring, can be influenced by the steric effects of substituents, leading to preferential formation of one conformer over another. In reactions involving the formation of new stereocenters, the approach of the reagents is often dictated by the existing stereochemistry of the molecule, leading to diastereoselective outcomes. beilstein-journals.org Computational methods are often employed to understand and predict the stereochemical outcomes of reactions. researchgate.net

Reaction Kinetics and Process Optimization

The efficiency and economic viability of synthesizing this compound are contingent on a thorough understanding and manipulation of its reaction kinetics and the subsequent optimization of process parameters. While specific kinetic data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles of esterification and related carbon-carbon bond-forming reactions provide a framework for its process optimization.

Process optimization for esters analogous to this compound, such as other long-chain alkyl esters, typically involves a systematic evaluation of several critical parameters to maximize yield and purity while minimizing reaction time and by-product formation. Key variables that are manipulated include temperature, catalyst type and concentration, reactant molar ratios, and the choice of solvent.

For esterification reactions, which represent a common pathway to such molecules, reflux temperatures, often in the range of 80°C to 120°C, are frequently employed to drive the reaction towards completion. The choice of an appropriate acid catalyst, like sulfuric acid, is crucial for accelerating the reaction rate. Optimization studies on the synthesis of other esters, for instance, have shown that carefully controlling the molar ratio of reactants is critical. In the synthesis of methyl anthranilate, adjusting the molar ratio of phthalimide, sodium hypochlorite, and methanol to 1:1.1:3.7 was found to be optimal. aidic.it Similarly, temperature plays a pivotal role; in the same study, 0°C was identified as the ideal temperature to balance reaction rate and minimize side reactions, leading to a high yield and purity of the final product. aidic.it

The principles of Design of Experiments (DoE) are often applied to systematically explore the effects of multiple variables simultaneously. This statistical approach allows for the mapping of a response surface, which can visualize how factors like temperature, reaction time, and reagent concentrations interact to affect the product yield. nih.gov Such methodologies enable the identification of optimal conditions that may not be apparent when varying one factor at a time. For example, a study on a multi-step reaction aimed at producing an ortho-substituted product found that higher temperatures and longer residence times improved the yield of the desired product but also increased the formation of an impurity. nih.gov This highlights the necessity of a balanced approach to optimization.

Table 1: General Parameters for Process Optimization in Ester Synthesis

| Parameter | Typical Range/Options | Influence on Reaction |

| Temperature | 0°C - 120°C | Affects reaction rate and selectivity. Higher temperatures can increase rate but may also promote side reactions. aidic.it |

| Catalyst | Acid catalysts (e.g., H₂SO₄), Enzymes (e.g., Lipases) | Increases the rate of reaction. Choice depends on desired selectivity and conditions. vulcanchem.com |

| Reactant Molar Ratio | Varied systematically (e.g., 1:1 to 1:5) | Can drive equilibrium to favor product formation. Excess of one reactant may be used. aidic.it |

| Solvent | Dichloromethane, Ethanol, DMF, THF | Affects solubility of reactants and can influence reaction pathways. vulcanchem.com |

| Reaction Time | Minutes to hours | Optimized to ensure maximum conversion without significant by-product formation. aidic.itvulcanchem.com |

Novel Synthetic Strategies and Innovations for this compound

Recent advancements in synthetic organic chemistry have paved the way for novel strategies for the formation of molecules like this compound, often focusing on improving efficiency, selectivity, and sustainability.

One of the most significant innovations is the application of photocatalysis . Visible light-induced photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. While a direct photocatalytic synthesis of this compound is not widely reported, the synthesis of structurally related compounds demonstrates the potential of this approach. For instance, a photocatalytic method was used to prepare methyl 2-acetamido-7-oxo-7-phenylheptanoate. uni-regensburg.de These reactions often employ ruthenium or iridium-based photocatalysts, such as Ru(bpy)₃Cl₂, which, upon irradiation with light, can facilitate radical-mediated transformations. uni-regensburg.deacs.org The general principle involves the generation of a radical species that can then engage in a coupling reaction. This methodology offers a greener alternative to traditional methods that may require harsh reagents or high temperatures.

Another area of innovation lies in the use of flow chemistry . Performing reactions in continuous flow reactors instead of traditional batch setups can offer superior control over reaction parameters like temperature and mixing, leading to improved yields, safety, and scalability. For related compounds, the exploration of flow chemistry has been suggested as a means to enhance reaction efficiency. vulcanchem.com The synthesis of methyl anthranilate in a microchannel reactor, for example, drastically reduced the reaction time from 20 minutes to 97 seconds and increased the yield and purity compared to a semi-batch process. aidic.it This highlights the transformative potential of continuous flow technology for the production of fine chemicals.

The development of novel catalytic systems is also a key driver of innovation. This includes the design of more active and selective catalysts for cross-coupling reactions, which are fundamental to constructing the phenylheptanoate skeleton. While traditional methods might rely on standard palladium or nickel catalysts, research continues to uncover new ligands and catalytic systems that can perform these transformations more efficiently and with a broader substrate scope. For example, a method for the synthesis of ((1R,5S)-1-(3-methylbut-2-en-1-yl)-7-oxo-6-oxabicyclo[3.2.0]hept-2-en-3-yl)this compound has been documented, showcasing the assembly of complex molecules incorporating the 7-phenylheptanoate moiety. nih.gov

Furthermore, microwave-assisted synthesis presents an alternative for accelerating reaction rates. Microwave irradiation can rapidly heat the reaction mixture, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. vulcanchem.com

Table 2: Emerging Synthetic Strategies

| Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Photocatalysis | Use of light to drive chemical reactions, often with a photocatalyst (e.g., Ru/Ir complexes). uni-regensburg.deacs.org | Mild reaction conditions, high selectivity, access to unique reaction pathways, green chemistry approach. |

| Flow Chemistry | Reactions are conducted in a continuous stream rather than a batch. aidic.it | Enhanced safety, improved heat and mass transfer, easier scalability, potential for higher yields and purity. |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. vulcanchem.com | Rapid reaction rates, shorter reaction times, often improved yields. |

| Novel Catalyst Systems | Development of new, more efficient catalysts for key bond-forming steps. nih.gov | Higher turnover numbers, broader substrate scope, improved selectivity, milder reaction conditions. |

These innovative strategies represent the forefront of synthetic chemistry and hold considerable promise for the future production of this compound and other valuable chemical compounds, emphasizing efficiency, control, and sustainability.

Chemical Reactivity and Mechanistic Studies of Methyl 7 Phenylheptanoate

Reactivity of the Ester Moiety in Methyl 7-phenylheptanoate

The ester group is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to several important transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis Pathways and Kinetics

The hydrolysis of this compound to its corresponding carboxylic acid, 7-phenylheptanoic acid, and methanol (B129727) can be catalyzed by either acid or base. tkk.fi

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst. scielo.br The mechanism involves several equilibrium steps.

Step 1: Protonation of the carbonyl oxygen.

Step 2: Nucleophilic attack by water.

Step 3: Deprotonation.

Step 4: Protonation of the methoxy (B1213986) group.

Step 5: Elimination of methanol.

Step 6: Deprotonation to yield 7-phenylheptanoic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis occurs via nucleophilic addition of a hydroxide ion to the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide (B1231860) ion. The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible step to yield a carboxylate salt and methanol. Acidification of the salt in a separate workup step is required to obtain the free 7-phenylheptanoic acid. scielo.br

Table 1: Hydrolysis of this compound

| Reaction Type | Catalyst | Products | Key Features |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H⁺ (e.g., H₂SO₄, HCl) | 7-Phenylheptanoic acid, Methanol | Reversible; reaction driven to completion by using excess water. |

| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH, KOH) | Sodium 7-phenylheptanoate, Methanol | Irreversible due to the final deprotonation step; requires subsequent acidification. |

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with the alkyl group of an alcohol. For this compound, this involves reacting it with another alcohol (R'-OH) to form a new ester (7-phenylheptanoate-R') and methanol. masterorganicchemistry.com This reaction can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.comnih.gov

Acid- and Base-Catalyzed Transesterification: The mechanisms are analogous to those of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. scielo.brmasterorganicchemistry.com To ensure a high yield of the desired product, the reactant alcohol is often used in large excess or as the solvent to shift the equilibrium towards the product side. masterorganicchemistry.com

Enzyme-Catalyzed Transesterification: Lipases are effective catalysts for transesterification under mild conditions. For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has shown high activity in the transesterification of various methyl benzoates with long-chain alcohols. nih.gov This enzymatic method avoids the harsh conditions of acid or base catalysis and can offer high selectivity. The reaction rate can be significantly higher than the corresponding enzymatic esterification. nih.gov

Table 2: Example Transesterification of this compound

| Reactant Alcohol | Catalyst | Product | Conditions |

|---|---|---|---|

| Ethanol (B145695) | H₂SO₄ (catalytic) | Ethyl 7-phenylheptanoate | Excess ethanol, heat |

| Propanol | Sodium Propoxide (catalytic) | Propyl 7-phenylheptanoate | Excess propanol, heat |

| Long-chain alcohol | Lipase (e.g., Novozym 435) | Long-chain alkyl 7-phenylheptanoate | Solvent-free or in organic solvent, mild temperature |

Reduction Reactions (e.g., to 1-Bromo-7-phenylheptane)

The reduction of the ester moiety in this compound typically yields the primary alcohol, 7-phenylheptan-1-ol (B1581362). This alcohol can then be further converted into other functional groups, such as an alkyl halide. The conversion to 1-Bromo-7-phenylheptane (B1273157) is a two-step process. scbt.comalfa-chemistry.com

Step 1: Reduction to 7-phenylheptan-1-ol Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce esters to primary alcohols. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group and a second hydride attack on the intermediate aldehyde.

Step 2: Conversion to 1-Bromo-7-phenylheptane The resulting 7-phenylheptan-1-ol can be converted to 1-bromo-7-phenylheptane using various brominating agents. Common methods include reaction with phosphorus tribromide (PBr₃) or with a mixture of hydrobromic acid and sulfuric acid (HBr/H₂SO₄).

Table 3: Synthesis of 1-Bromo-7-phenylheptane from this compound

| Step | Reagents | Intermediate/Product | Typical Solvent |

|---|

Reactivity of the Phenyl Group

The phenyl group of this compound behaves as a typical substituted benzene (B151609) ring, undergoing electrophilic aromatic substitution and hydrogenation reactions.

Electrophilic Aromatic Substitution Reactions

The substituent on the benzene ring dictates the position of attack for incoming electrophiles. The heptanoate (B1214049) chain is an alkyl group, which is an electron-donating group through induction. Therefore, it acts as an activating group and an ortho, para-director. hu.edu.jocureffi.org This means that electrophilic substitution reactions on the phenyl ring of this compound will preferentially yield a mixture of ortho- and para-substituted products. cureffi.orgmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring.

Halogenation: Reaction with a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom onto the ring.

Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst introduces an alkyl group.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst introduces an acyl group (-COR). hu.edu.jo

Table 4: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Methyl 7-(2-nitrophenyl)heptanoate and Methyl 7-(4-nitrophenyl)heptanoate |

| Bromination | Br₂, FeBr₃ | Br⁺ | Methyl 7-(2-bromophenyl)heptanoate and Methyl 7-(4-bromophenyl)heptanoate |

| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | Methyl 7-(2-acetylphenyl)heptanoate and Methyl 7-(4-acetylphenyl)heptanoate |

Hydrogenation of the Aromatic Ring

While the ester group is generally stable to catalytic hydrogenation, the aromatic ring can be reduced to a cyclohexane (B81311) ring under more forcing conditions. libretexts.orglibretexts.org The stability of the aromatic ring means that high pressures of hydrogen gas, elevated temperatures, and highly active catalysts are typically required. libretexts.orglibretexts.org

Catalysts such as rhodium on carbon (Rh/C) or platinum (Pt) are effective for this transformation. libretexts.org The reaction converts the phenyl group into a cyclohexyl group, yielding Methyl 7-cyclohexylheptanoate. It is possible to selectively reduce other unsaturated groups, such as an alkene, in the presence of a benzene ring by using milder conditions (e.g., a palladium catalyst at atmospheric pressure). libretexts.org

Table 5: Hydrogenation of the Phenyl Group in this compound

| Catalyst | H₂ Pressure | Temperature | Product |

|---|---|---|---|

| Rhodium on Carbon (Rh/C) | High (e.g., >100 atm) | Elevated | Methyl 7-cyclohexylheptanoate |

| Platinum (PtO₂) | High | Elevated | Methyl 7-cyclohexylheptanoate |

Reactions Involving the Alkyl Chain of this compound

The long alkyl chain of this compound presents multiple sites for chemical transformations, allowing for a variety of reactions beyond those involving the ester or the phenyl group.

Alpha-Carbon Reactivity

The carbon atom adjacent to the ester carbonyl group, known as the alpha-carbon, exhibits notable reactivity. libretexts.org Due to the electron-withdrawing nature of the carbonyl group, the hydrogens attached to the alpha-carbon are acidic and can be removed by a base to form an enolate ion. msu.edulibretexts.org This enolate is a key intermediate in several important carbon-carbon bond-forming reactions. msu.edu

Enolate Formation and Alkylation:

The formation of an enolate from this compound can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). wvu.edu This process is typically carried out at low temperatures to ensure kinetic control and favor the formation of the less substituted enolate. wvu.edu Once formed, the enolate anion can act as a nucleophile and react with various electrophiles. For instance, alkylation of the alpha-carbon can be achieved by treating the enolate with an alkyl halide. wvu.edu This reaction proceeds via an SN2 mechanism and is most efficient with methyl or primary alkyl halides. wvu.edu

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. LDA, THF, -78 °C 2. CH₃I | Methyl 2-methyl-7-phenylheptanoate | α-Alkylation |

| This compound | 1. NaOEt, EtOH 2. CH₃CH₂Br | Methyl 2-ethyl-7-phenylheptanoate | α-Alkylation |

Table 1: Examples of Alpha-Alkylation Reactions of this compound

The regioselectivity of enolate formation (i.e., which alpha-proton is removed) can be controlled by the reaction conditions. msu.edu Kinetic enolates are formed faster and are favored by strong, bulky bases at low temperatures, while thermodynamic enolates are more stable and are favored under conditions that allow for equilibrium, such as using a weaker base at higher temperatures. wvu.edu

Oxidative Transformations

The alkyl chain of this compound is susceptible to oxidation at various positions, particularly at the benzylic carbon (the carbon adjacent to the phenyl ring) and other activated C-H bonds.

Oxidative cleavage of the C-C bond can also occur under specific conditions. For instance, certain oxidizing agents can target the benzylic position, leading to the formation of ketones or carboxylic acids. molaid.com The presence of the phenyl group can influence the selectivity of these oxidation reactions.

Studies on similar long-chain esters have shown that oxidative cyclization can occur, leading to the formation of new ring structures. mdpi.com For example, oxidation can initiate the formation of a radical at the benzylic position, which can then attack the aromatic ring or another part of the alkyl chain.

| Oxidizing Agent | Potential Product(s) | Reaction Type |

| Potassium permanganate (B83412) (KMnO₄) | 7-Oxo-7-phenylheptanoic acid, Benzoic acid | Benzylic oxidation, Oxidative cleavage |

| Chromic acid (H₂CrO₄) | Methyl 7-oxo-7-phenylheptanoate | Benzylic oxidation |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Potential cyclized products | Oxidative cyclization |

Table 2: Potential Oxidative Transformations of this compound

Rearrangement Processes, including Carbocation Rearrangements and Methyl Migrations

Rearrangement reactions can occur within the alkyl chain of this compound, often initiated by the formation of a carbocation. These rearrangements lead to the formation of more stable intermediates or products.

Carbocation Rearrangements:

Carbocations can be generated at various positions along the alkyl chain, for example, during Friedel-Crafts alkylation reactions or under strong acid conditions. libretexts.org Once formed, these carbocations can undergo 1,2-hydride or 1,2-alkyl (including methyl) shifts to form more stable carbocations (e.g., a secondary carbocation rearranging to a more stable benzylic or tertiary carbocation). libretexts.orgmsu.edu

A study on methyl phenylundecanoate, a related long-chain phenyl ester, demonstrated that carbocation rearrangements are a significant process during Friedel-Crafts alkylation, leading to a mixture of isomers. researchgate.net The position of the phenyl group on the alkyl chain was found to shift, indicating the migration of the carbocationic center along the chain. researchgate.net At higher temperatures, these carbocation migrations become more active. researchgate.net

Methyl Migrations:

In addition to hydride shifts, methyl groups can also migrate. While this compound itself does not have a methyl branch on its main chain, derivatives with such branches could undergo methyl migrations. Research on similar structures has shown that methyl migrations can occur in competition with carbocation rearrangements, leading to a complex mixture of products. researchgate.net

The study of long-chain phenyl fatty acid esters has revealed that such isomerization processes are complex and can involve competitive pathways between carbocation rearrangement and methyl migration. researchgate.net

Theoretical and Computational Chemistry Approaches to Chemical Reactivity

Theoretical and computational methods provide valuable insights into the reactivity of molecules like this compound, complementing experimental findings.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the atomic level. su.semdpi.com These calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. nih.govresearchgate.net

For reactions involving this compound, quantum chemical calculations can:

Elucidate Reaction Pathways: By mapping the potential energy surface, researchers can identify the most likely reaction pathways and the associated energy barriers. nih.gov This is particularly useful for understanding complex rearrangement processes. researchgate.net

Predict Reactivity: Parameters derived from quantum chemical calculations, such as frontier molecular orbital energies (HOMO and LUMO), can be used to predict the reactivity of different sites within the molecule. ijnc.ir For instance, the analysis of these orbitals can indicate where a nucleophilic or electrophilic attack is most likely to occur.

Investigate Stereoselectivity: In reactions where chiral centers are formed, quantum chemical calculations can help to explain and predict the observed stereoselectivity by comparing the energies of the transition states leading to different stereoisomers. nih.gov

A study on the arylation of enol acetates utilized theoretical calculations to show that polar effects are a key factor in the reaction, providing a good correlation with experimental results. scielo.br Similar approaches could be applied to understand the reactivity of the enolate of this compound.

| Computational Method | Information Gained | Application to this compound |

| Density Functional Theory (DFT) | Geometries, energies, reaction barriers, electronic properties | Studying mechanisms of alkylation, oxidation, and rearrangement. Predicting sites of reactivity. |

| Ab initio methods | High-accuracy energies and properties | Benchmarking DFT results and studying smaller model systems. |

| Semi-empirical methods | Faster calculations for large systems | Initial screening of reaction pathways. |

Table 3: Quantum Chemical Methods and Their Applications

Molecular Dynamics Simulations of Reactivity

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules. mdpi.comaps.org In the context of chemical reactivity, MD simulations can be used to:

Explore Conformational Space: The reactivity of a long-chain molecule like this compound can be influenced by its conformation. MD simulations can identify the most stable conformations and the energy barriers between them, which can be crucial for understanding intramolecular reactions.

Simulate Solvent Effects: The solvent can play a significant role in chemical reactions. MD simulations explicitly include solvent molecules, allowing for the study of how they influence the reaction pathway and the stability of intermediates.

Model Enzyme-Catalyzed Reactions: If this compound is a substrate for an enzyme, MD simulations can be used to model its binding to the active site and the subsequent chemical transformation. rsc.org

While direct simulation of chemical bond breaking and formation is computationally expensive and often requires quantum mechanics/molecular mechanics (QM/MM) methods, classical MD can provide crucial information about the structural and dynamic prerequisites for a reaction to occur.

Frontier Molecular Orbital Analysis

A comprehensive review of available scientific literature and computational chemistry databases reveals a notable absence of specific research focused on the frontier molecular orbital (FMO) analysis of this compound. Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. numberanalytics.compku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and chemical reactivity. researchgate.netfrontiersin.org

Typically, FMO analysis is conducted using quantum chemical calculations, such as those based on Density Functional Theory (DFT), to determine the energies and spatial distributions of these orbitals. kallipos.grnih.gov Such studies can elucidate reaction mechanisms and predict the most probable sites for electrophilic or nucleophilic attack. rsc.orgox.ac.uk For many organic molecules, researchers have successfully correlated FMO data with observed reactivity. nankai.edu.cnnih.gov

However, in the case of this compound, there are no published studies presenting calculated HOMO and LUMO energy values, orbital distribution maps, or a computed HOMO-LUMO gap. Consequently, a detailed discussion and data presentation for this specific aspect of its chemical reactivity and mechanistic studies cannot be provided at this time. Further computational research would be required to generate the data necessary for a thorough FMO analysis of this compound.

Advanced Analytical Techniques in the Characterization of Methyl 7 Phenylheptanoate

Spectroscopic Characterization Methodologies

Spectroscopic techniques are pivotal in determining the structure of organic compounds by probing the interaction of molecules with electromagnetic radiation. For Methyl 7-phenylheptanoate, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a detailed map of the molecule's structure can be constructed. rsc.org

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, while the aliphatic protons of the heptanoate (B1214049) chain and the methyl ester group resonate in the upfield region.

A representative ¹H NMR spectrum of a related compound, Methyl 2-acetyl-7-oxo-7-phenylheptanoate, shows aromatic protons in the range of δ 7.46-7.94 ppm. rsc.org For this compound, the protons on the phenyl ring would also be expected in a similar region. The singlet for the methyl ester protons is characteristically found at a specific chemical shift. rsc.org The methylene (B1212753) protons along the aliphatic chain exhibit complex splitting patterns due to coupling with adjacent protons.

Table 1: ¹H NMR Spectral Data for this compound Analogs

| Proton Type | Representative Chemical Shift (δ ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons | 7.46-7.94 | m | Data from Methyl 2-acetyl-7-oxo-7-phenylheptanoate rsc.org |

| Methyl Ester Protons | 3.74 | s | Data from Methyl 2-acetyl-7-oxo-7-phenylheptanoate rsc.org |

| Methylene Protons (aliphatic) | 1.36-2.98 | m | Data from Methyl 2-acetyl-7-oxo-7-phenylheptanoate rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's local electronic environment.

For instance, in a related compound, Methyl 2-acetyl-7-oxo-7-phenylheptanoate, the carbonyl carbon of the ester appears at approximately δ 170.3 ppm, while the aromatic carbons are observed between δ 128.0 and 136.9 ppm. rsc.org The aliphatic carbons of the heptanoate chain resonate at higher field strengths. rsc.org Quaternary carbons, which lack directly attached protons, are also readily identified in a standard broadband decoupled ¹³C NMR spectrum. pearson.com

Table 2: ¹³C NMR Spectral Data for this compound Analogs

| Carbon Type | Representative Chemical Shift (δ ppm) | Notes |

|---|---|---|

| Carbonyl Carbon (Ester) | 170.3 | Data from Methyl 2-acetyl-7-oxo-7-phenylheptanoate rsc.org |

| Aromatic Carbons | 128.0 - 136.9 | Data from Methyl 2-acetyl-7-oxo-7-phenylheptanoate rsc.org |

| Methyl Carbon (Ester) | 52.4 | Data from Methyl 2-acetyl-7-oxo-7-phenylheptanoate rsc.org |

| Aliphatic Carbons | 23.8 - 38.1 | Data from Methyl 2-acetyl-7-oxo-7-phenylheptanoate rsc.org |

Distortionless Enhancement by Polarization Transfer (DEPT) is a specialized NMR technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. nanalysis.com In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. uoregon.edulibretexts.org Quaternary carbons are not observed in DEPT spectra. nanalysis.comuoregon.edu This technique is invaluable for assigning the signals in the ¹³C NMR spectrum of this compound, confirming the number of protons attached to each carbon atom in the aliphatic chain and the phenyl ring.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. wpmucdn.com

In the mass spectrum of an ester like this compound, fragmentation often occurs at the bonds adjacent to the carbonyl group. libretexts.org Common fragmentation patterns for esters involve the loss of the alkoxy group (-OCH₃) or other characteristic cleavages along the alkyl chain. The analysis of these fragments helps to piece together the structure of the parent molecule. The molecular ion peak, if observed, confirms the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. rsc.org For this compound, HRMS would be used to confirm its molecular formula (C₁₄H₂₀O₂) by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI/MS)

Electrospray Ionization (ESI) is a soft ionization technique in mass spectrometry that is adept at transferring ions from a solution into the gas phase for analysis. wiley-vch.de This method is particularly valuable for a wide range of analytes, from small organic molecules to large biomolecules, as it typically generates ions with minimal fragmentation. wiley-vch.de In the context of this compound, ESI-MS would be employed to accurately determine its molecular weight.

The process involves dissolving the analyte in a suitable solvent, often a mixture like methanol (B129727) and water, and spraying it through a fine, heated capillary held at a high electrical potential. wiley-vch.decopernicus.org This creates a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. copernicus.org

For this compound (C₁₄H₂₀O₂), with a molecular weight of 220.31 g/mol , ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 221.3. bldpharm.com It is also common to observe adducts with other cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The technique's high sensitivity allows for detection at very low concentrations, with detection limits potentially reaching the nanomolar (nmol/L) to picomolar (pmol/L) range. uni-oldenburg.de While ESI is a soft ionization method, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the [M+H]⁺ ion, providing structural information. For instance, in the analysis of a related compound, Methyl 7-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}heptanoate, ESI was coupled with a quadrupole (Q) analyzer, and collision-induced dissociation (CID) at a specific energy (e.g., 40 V) was used to generate a characteristic fragmentation pattern for structural confirmation. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that has become an essential tool for analyzing a wide array of molecules. mdpi.com The process involves co-crystallizing the analyte with a matrix compound—a small, organic molecule that strongly absorbs laser energy—on a target plate. A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase as intact ions. mdpi.com These ions are then accelerated into a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio.

While highly effective for large molecules like proteins and polymers, the application of MALDI-TOF MS to small molecules such as this compound (MW < 700 Da) presents a significant challenge. mdpi.com This is primarily due to interference from the conventional matrix ions, which appear in the low-mass region of the spectrum and can obscure the analyte signal. mdpi.com

To overcome this, specialized matrices or matrix-free techniques using nanomaterials have been developed. mdpi.com Assuming a suitable matrix is found, MALDI-TOF MS would be expected to detect this compound primarily as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Its high-throughput capability and tolerance to salts are notable advantages. mdpi.com The technique is recognized as a gold-standard method for microbial identification and has been evaluated for its performance on a wide range of pathogens. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two analytical techniques, providing both separation and identification of volatile and thermally stable compounds. etamu.eduniom.no As a relatively volatile ester, this compound is well-suited for GC-MS analysis.

In this method, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. etamu.edu Separation occurs based on the compound's boiling point and its affinity for the stationary phase. niom.no this compound would elute at a specific retention time, which is a characteristic property under defined analytical conditions. niom.noamazonaws.com

After eluting from the GC column, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. For a related compound, methyl 8-phenyloctanoate, GC-MS analysis has been reported, showing a distinct elution peak and mass spectrum. tandfonline.com The fragmentation pattern of this compound would provide key structural information.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (mass/charge) | Predicted Fragment Identity | Structural Information |

|---|---|---|

| 220 | [M]⁺ | Molecular Ion |

| 189 | [M-OCH₃]⁺ | Loss of the methoxy (B1213986) group |

| 161 | [M-COOCH₃]⁺ | Loss of the carbomethoxy group |

This table is based on general fragmentation patterns for phenylalkanoic acid esters.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. lupinepublishers.com It is particularly useful for compounds that are non-volatile, thermally unstable, or require analysis within complex mixtures. thermofisher.com

In an LC-MS/MS analysis of this compound, the compound would first be separated from other components on an LC column. The eluent from the LC is then introduced into the mass spectrometer's ion source, typically ESI or atmospheric pressure chemical ionization (APCI). thermofisher.com

Tandem mass spectrometry (MS/MS) adds another layer of specificity and is crucial for quantitative analysis in complex matrices. researchgate.net In a typical MS/MS experiment, a precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 221.3) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate product ions, and these product ions are then detected in a second mass analyzer. researchgate.net This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive. For example, analysis of a related phenylheptanoate derivative involved monitoring the transition from a precursor ion of m/z 325.2 to specific product ions. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for a Phenylheptanoate Derivative

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | ESI Positive | nih.gov |

| Precursor Ion [M+H]⁺ (m/z) | 325.201 | nih.gov |

| Instrument Type | LC-ESI-Q | nih.gov |

| Collision Energy | 40 V | nih.gov |

This data is for Methyl 7-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}heptanoate and serves as an example of the data generated. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies. vscht.cz The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups: the ester and the phenyl ring. The presence of a strong absorption band for the carbonyl (C=O) group is a hallmark of esters. docbrown.info Aromatic compounds also show distinct peaks for C=C stretching within the ring and C-H stretching and bending. vscht.cz

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3030 | C-H Stretch | Aromatic Ring |

| 2925, 2855 | C-H Stretch | Aliphatic Chain (-CH₂-) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250-1000 | C-O Stretch | Ester |

This table is based on established characteristic IR absorption frequencies for organic functional groups. vscht.czdocbrown.info

Chromatographic Separation and Purity Analysis

Chromatography is a fundamental technique for separating a mixture into its individual components, making it essential for the purification and purity assessment of chemical compounds. khanacademy.org For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary methods for determining purity.

The principle of chromatography relies on the differential partitioning of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas). khanacademy.org Components that interact more strongly with the stationary phase move more slowly, while those with a weaker interaction move more quickly, thus achieving separation. khanacademy.org

Purity analysis of this compound is commonly performed using GC, often with a flame ionization detector (FID) or a mass spectrometer (MS). thermofisher.com The area of the peak corresponding to this compound in the chromatogram is compared to the total area of all peaks. Commercial suppliers often specify a purity of 98% or ≥97.5% as determined by GC. thermofisher.comfishersci.ca For preparative separation to remove impurities, column chromatography using a solid stationary phase like silica (B1680970) gel is a standard laboratory technique. khanacademy.org More advanced and efficient separations, particularly for challenging mixtures, can be achieved using techniques like the simulated moving bed (SMB) process, although this is more common for large-scale industrial purifications. mpg.de

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1-diphenylethylene |

| 1,3,5-trimethylbenzene |

| 2,2,5,5-tetramethyl-1-(3-bromopropyl)-1-aza-2,5-disilacyclopentane |

| 2,2,5,5-tetramethyl-1-(3-lithiopropyl)-1-aza-2,5-disilacyclopentane |

| 4-amino-TEMPO |

| Acetaldehyde |

| Acetone |

| Acetonitrile (B52724) |

| Alkyl diphenylether sulphonic acid |

| α-pinene |

| Benzene (B151609) |

| Chloroform |

| Diethyleneglycol dimethacrylate |

| Dopamine dithiocarbamate |

| Ethanol (B145695) |

| Ethyl 7-halo-2-oxoheptanoate |

| Ethyl 7-oxo-7-phenylheptanoate |

| Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate |

| Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate |

| Galvinoxyl |

| Glucose |

| Glutathione |

| Guanidinium |

| Helium |

| Hexane |

| Isoprene |

| Methanol |

| Methyl 7-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}heptanoate |

| This compound |

| Methyl 8-phenyloctanoate |

| Methyl ethanoate |

| Methyl linoleate |

| Methyl methacrylate |

| methyl 5-oxo-6-phenylheptanoate |

| N,N,N′,N′-tetramethylethylenediamine |

| Naphthalene |

| Nitrogen |

| Phenol |

| Pinonic acid |

| Poly(methyl methacrylate) |

| Polystyrene |

| Propanoic acid |

| Pyridine |

| Toluene |

| Triethyleneglycoldimethacrylate |

| Tridecanoic acid methyl ester |

| Water |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. rroij.com It is particularly useful for compounds that are not easily volatilized, offering high resolution and sensitivity. ust.hk

In the context of analyzing derivatives of heptanoate, such as Ethyl 7-oxo-7-[2-(pyrrolidinomethyl)phenyl]heptanoate, HPLC coupled with mass spectrometry (HPLC-MS) is utilized to quantify purity and detect trace impurities. This is often achieved using reverse-phase C18 columns with positive electrospray ionization (ESI+). The HPLC system is typically equipped with detectors like photodiode arrays (PAD) and fluorescence (FLR) detectors, which aid in the qualitative and quantitative determination of the separated compounds. ust.hk The separation is based on the polarity of the analytes in relation to the stationary and mobile phases. ust.hk

| Parameter | Description |

| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase under high pressure. rroij.com |

| Stationary Phase | Commonly, a C18 (octadecylsilyl) bonded silica gel is used for reverse-phase chromatography. |

| Mobile Phase | A mixture of solvents, such as acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization. |

| Detection | UV-Vis, Photodiode Array (PDA), Fluorescence (FLR), and Mass Spectrometry (MS) are common detection methods. rroij.comust.hk |

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. academicjournals.org For esters like this compound, GC is instrumental in determining purity. A commercial specification for this compound, for instance, stipulates an assay of ≥97.5% as determined by GC. thermofisher.com

The process often involves injecting the sample into a heated port, where it vaporizes and is carried by a carrier gas through a capillary column. shimadzu.com The separation is based on the differential partitioning of the analytes between the carrier gas (mobile phase) and a liquid or solid stationary phase coated on the column walls. journal-of-agroalimentary.ro Fatty acid methyl esters (FAMEs), which are volatile derivatives of fatty acids, are commonly analyzed by GC-MS. academicjournals.org

| Parameter | Typical Value/Condition |

| Column Type | Capillary column with an apolar stationary phase, such as 5% phenylmethylpolysiloxane. oiv.int |

| Injector Temperature | Typically around 240-250°C to ensure rapid volatilization of the sample. academicjournals.org |

| Carrier Gas | Inert gases like Helium or Nitrogen are commonly used. shimadzu.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). shimadzu.com |

A study on tomato seed oil provides an example of GC-MS analysis of fatty acid methyl esters, where linoleic acid methyl ester was the major component identified. journal-of-agroalimentary.ro

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying compounds in a mixture. sigmaaldrich.com In the synthesis of derivatives of this compound, TLC is frequently used to monitor the completion of reactions. rsc.org For example, the reaction to form Methyl (E)-4-(4-methoxyphenyl)-2-methyl-7-phenylhept-4-enoate was monitored by TLC. rsc.org

The separation occurs on a plate coated with a thin layer of adsorbent material (stationary phase), such as silica gel. The plate is placed in a developing chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components of the spotted sample based on their differential adsorption and solubility. ictsl.net Visualization is often achieved using UV light or by staining with a chemical reagent like potassium permanganate (B83412). rsc.org

| Parameter | Description |

| Stationary Phase | Pre-coated silica gel plates (e.g., F-254) are common. rsc.org |

| Mobile Phase (Eluent) | A mixture of solvents, such as n-pentane and ethyl ether, in a specific ratio (e.g., 150:1). rsc.org |

| Visualization | UV light and/or staining with an acidic aqueous KMnO4 solution. rsc.org |

Column Chromatography

Column chromatography is a preparative technique used to purify compounds from mixtures. Following a chemical reaction, the crude product containing this compound or its derivatives is often subjected to column chromatography for purification. rsc.orgwiley-vch.de This method utilizes a glass column packed with a solid adsorbent (stationary phase), typically silica gel. rsc.org

The crude mixture is loaded onto the top of the column, and a solvent (eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, leading to their separation. ua.es For instance, in the synthesis of Methyl 2-methyl-4-oxo-7-phenylheptanoate, the product was purified by column chromatography on silica gel using an eluent of n-pentane/ethyl ether (100:1). rsc.org

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) is frequently used. rsc.org |

| Mobile Phase (Eluent) | A solvent or a mixture of solvents with varying polarities, such as hexane/ethyl acetate or n-pentane/ethyl ether. rsc.orgrsc.org |

| Application | Purification of reaction products to isolate the desired compound in high purity. rsc.orgwiley-vch.de |

Other Advanced Analytical Approaches

Beyond chromatographic techniques, other advanced methods provide crucial information about the molecular structure and elemental composition of this compound and related compounds.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal. libretexts.org While obtaining a single crystal of an oil like this compound can be challenging, this method is invaluable for determining the absolute configuration and crystal packing of solid derivatives. researchgate.net The technique involves directing a beam of X-rays onto a single crystal, which diffracts the X-rays into a unique pattern. libretexts.org Analysis of this diffraction pattern allows for the calculation of the electron density map of the crystal, revealing the precise positions of the atoms. utah.edu This method is considered the gold standard for structural elucidation of crystalline solids. researchgate.net

Elemental Analysis

Elemental analysis is a process that determines the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) present in the sample. huji.ac.il This information is crucial for confirming the molecular formula of a newly synthesized compound. For example, in the characterization of a derivative, 7-phenylheptanoate, elemental analysis was performed to confirm its composition. wiley-vch.de The experimentally determined percentages of the elements are compared with the calculated values based on the proposed molecular formula.

| Element | Theoretical % (for C14H20O2) |

| Carbon (C) | 76.32% |

| Hydrogen (H) | 9.15% |

| Oxygen (O) | 14.52% |

Biochemical and Biological Research on Methyl 7 Phenylheptanoate

Biological Activity and Pharmacological Potential

The pharmacological interest in compounds structurally related to Methyl 7-phenylheptanoate stems from their diverse biological activities. The presence of a phenyl group attached to a fatty acid chain is a common motif in various bioactive molecules. Research into similar natural and synthetic compounds provides a framework for understanding the potential biological roles of this compound.

Anti-inflammatory Properties

Influence on Metabolic Pathways

Specific studies detailing the metabolic fate of this compound in mammals are scarce. However, based on the metabolism of similar molecules, a probable pathway can be inferred. As an ester, it is likely to undergo initial hydrolysis by esterase enzymes in the body to yield methanol (B129727) and 7-phenylheptanoic acid. The resulting 7-phenylheptanoic acid would then likely be metabolized through pathways common to other ω-phenylalkanoic acids. Studies on the degradation of phenylalkanoic acids in microorganisms have shown that the primary route of metabolism is β-oxidation. researchgate.netjmb.or.kr This process would sequentially shorten the alkyl chain, eventually leading to metabolites like phenylacetic acid and benzoic acid, which can then enter central metabolic pathways. researchgate.netresearchgate.net While this microbial degradation provides a model, the precise metabolic pathway in humans would depend on the specific cytochrome P450 (CYP) enzymes and other metabolic enzymes involved. nih.gov

Potential as a Histone Deacetylase (HDAC) Inhibitor Precursor

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to changes in gene expression, and they have emerged as important targets in cancer therapy. mdpi.com Many HDAC inhibitors share a common pharmacophore consisting of a metal-binding group, a linker, and a capping group. nih.gov The carboxylic acid class of HDAC inhibitors includes compounds like phenylbutyrate and valproic acid. nih.gov this compound shares structural features with these inhibitors, specifically a terminal phenyl group (the "capping group") connected by a flexible hydrocarbon chain (the "linker"). nih.gov The seven-carbon chain of this compound could serve as an appropriate linker to connect the phenyl cap to a zinc-binding group, such as a hydroxamic acid. The well-known HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) also features a saturated hydrocarbon linker. researchgate.net Therefore, this compound or its parent acid could be a valuable synthetic precursor or a structural template for the design of novel HDAC inhibitors.

Interaction with Enzymes and Receptors

The primary documented interaction for compounds structurally related to this compound is with lipases. As an ester, it is a substrate for esterases and lipases, which would hydrolyze it. A study using immobilized Candida antarctica lipase (B570770) B demonstrated the enzyme's ability to catalyze reactions involving phenylalkanoic acids, indicating a clear interaction between this class of compounds and lipases. nih.gov The most significant inhibitory action of related compounds has been observed against pancreatic lipase, which is discussed in detail in section 5.1.6. Beyond this, specific interactions of this compound with other enzymes or receptors are not well-documented in current literature.

Anticancer Properties (e.g., related compounds)

There is no direct evidence for the anticancer activity of this compound. However, research into related chemical structures offers some insights. For example, derivatives of 3-aminopropanoic acid featuring phenyl groups have been investigated as potential anticancer agents. mdpi.comsemanticscholar.org The cytotoxicity of various benzoic acid esters, such as methyl benzoate (B1203000), has been evaluated against human cell lines, providing LC50 values that indicate modest toxicity. nih.govnih.gov Furthermore, bile acid derivatives, which can possess complex alkyl-aromatic structures, have shown promising anti-tumor activities against a range of cancer cell types. nih.gov Diarylheptanoids, which are more complex but related natural products, have also been noted for their potential anticancer properties. researchgate.net These examples highlight that the combination of a phenyl ring and a carbon chain/acid functional group is present in various molecules with antiproliferative activity.

Table 1: Cytotoxicity of Related Benzoate Esters against Human Cell Lines This table presents data for compounds structurally related to this compound to provide context on the potential cytotoxicity of phenyl-ester compounds. Data is not available for this compound itself.

| Compound | Cell Line | LC50 (mM) | Reference |

| Methyl Benzoate | HEK293 (Kidney) | ~7.0 | nih.gov |

| Methyl Benzoate | CACO2 (Colon) | ~7.0 | nih.gov |

| Methyl Benzoate | SH-SY5Y (Neuronal) | ~7.0 | nih.gov |

| Ethyl Benzoate | HEK293 (Kidney) | ~6.0 | nih.gov |

| Vinyl Benzoate | HEK293 (Kidney) | ~5.4 | nih.gov |

Pancreatic Lipase Inhibition

Pancreatic lipase is a key enzyme responsible for the digestion of dietary fats, and its inhibition is a therapeutic strategy for managing obesity. mdpi.commdpi.com While this compound has not been directly tested for this activity, several structurally related compounds have been identified as pancreatic lipase inhibitors. Notably, diarylheptanoids isolated from the rhizome of Alpinia officinarum, such as 5-hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, have demonstrated the ability to inhibit pancreatic lipase. researchgate.netnih.gov This compound, which shares the seven-carbon core structure, was found to have an IC50 value of 1.5 mg/mL against the enzyme. nih.gov The general class of polyphenols has also been widely studied for pancreatic lipase inhibition. nih.gov The structural similarity between these active diarylheptanoids and this compound suggests that the latter could potentially interact with and inhibit pancreatic lipase, although likely with different potency.

Table 2: Pancreatic Lipase Inhibition by Structurally Related Compounds This table includes data on compounds that share structural motifs with this compound. Data is not available for this compound itself.

| Compound | Source | IC50 | Reference |

| 5-hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone | Alpinia officinarum | 1.5 mg/mL | researchgate.netnih.gov |

| Carnosol | Salvia officinalis | 4.4 µg/mL | nih.gov |

| Carnosic acid | Salvia officinalis | 12 µg/mL | nih.gov |

| Isoliquiritigenin | Glycyrrhiza glabra | 7.3 µM | nih.gov |

Mechanistic Studies of Biological Interactions

Detailed mechanistic studies are crucial for understanding the specific interactions of this compound with biological systems at a molecular level. Such investigations would typically involve a combination of biophysical, computational, and in vitro techniques to elucidate binding characteristics, structural details of interactions, effects on enzyme function, and cellular responses. While specific research on this compound in these areas is not extensively documented in publicly available literature, the following sections describe the established methodologies that would be employed for such studies.

Binding Affinity Studies

Binding affinity studies are fundamental in determining the strength of the interaction between a ligand, such as this compound, and its target protein. These studies quantify the equilibrium dissociation constant (Kd), which is a measure of the tendency of a larger complex to separate into smaller components. A lower Kd value indicates a stronger binding affinity.

Various biophysical techniques are available to measure binding affinity. These methods include, but are not limited to, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based assays. Each technique offers unique advantages in terms of sensitivity, sample consumption, and the thermodynamic parameters that can be determined.

Table 1: Overview of Common Techniques for Binding Affinity Studies

| Technique | Principle | Key Parameters Measured |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the ligand binds to an immobilized target protein. | Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (Kd) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of the ligand to the target protein in solution. | Binding affinity (Ka), Enthalpy change (ΔH), Stoichiometry (n) |

| Fluorescence-Based Assays | Utilize changes in fluorescence properties (intensity, polarization, or lifetime) of either the protein or the ligand upon binding. | Equilibrium dissociation constant (Kd) |

In the context of this compound, these studies would be instrumental in identifying and validating its potential biological targets and in ranking its affinity relative to other compounds.

Molecular Docking and Structural Analysis of Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides insights into the binding mode and the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

The process involves the use of scoring functions to estimate the binding affinity and rank different binding poses. The results of molecular docking can guide the design of new analogues with improved affinity and selectivity. For a comprehensive understanding, the docking results are often complemented by molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-protein interaction over time.

Structural analysis, typically through X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, can provide high-resolution three-dimensional structures of the ligand-protein complex. This experimental data is invaluable for validating the predictions from molecular docking and for a precise understanding of the key interactions at the atomic level.

Enzyme Kinetic Studies

If the biological target of this compound is an enzyme, enzyme kinetic studies are performed to characterize its effect on the enzyme's catalytic activity. These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor (in this case, this compound).

By analyzing the data using models such as Michaelis-Menten kinetics, it is possible to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Table 2: Types of Enzyme Inhibition and Their Kinetic Signatures

| Type of Inhibition | Effect on Vmax | Effect on Km |

| Competitive | No change | Increases |

| Non-competitive | Decreases | No change |

| Uncompetitive | Decreases | Decreases |

| Mixed | Decreases | Increases or Decreases |